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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) is a pivotal

building block in modern peptide chemistry, particularly for the synthesis of peptidomimetics

and conformationally constrained peptides.[1][2][3][4] As a derivative of isonipecotic acid, a

cyclic secondary amine, its incorporation into a peptide sequence imparts significant structural

rigidity.[1] This property is highly sought after in drug development, as it can lead to peptides

with enhanced metabolic stability, receptor selectivity, and bioavailability. This guide provides

an in-depth overview of the physicochemical properties of Fmoc-Inp-OH, detailed experimental

protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the

development of novel therapeutics, such as ghrelin receptor ligands.[5]

Physicochemical Properties
Fmoc-Inp-OH is a white to off-white solid or powder at room temperature.[6] Its key properties

are summarized in the tables below, providing essential data for laboratory applications.

Table 1: General and Physical Properties of Fmoc-Inp-
OH
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Property Value Reference(s)

IUPAC Name

1-[(9H-fluoren-9-

ylmethoxy)carbonyl]-4-

piperidinecarboxylic acid

[6]

Synonyms

Fmoc-isonipecotic acid, N-α-

Fmoc-piperidine-4-carboxylic

acid, Fmoc-Isn-OH

[2][7][8]

CAS Number 148928-15-8 [2][6][7]

Molecular Formula C₂₁H₂₁NO₄ [2][6][8]

Molecular Weight 351.40 g/mol [2][7]

Appearance Solid, powder [6][7]

Melting Point ~190 °C [6][7]

Boiling Point 561.6 ± 43.0 °C at 760 mmHg [6]

Storage Temperature
2-30°C, Store at room

temperature
[6][7]

Table 2: Purity and Solubility of Fmoc-Inp-OH
Property Value/Information Reference(s)

Purity ≥98% (TLC, HPLC), ≥99% [2][6][7]

Solubility

Clearly soluble in DMF (1

mmole in 2 ml). Soluble in

DMSO.

[7][9]

Applications in Peptide Synthesis and Drug
Development
The primary application of Fmoc-Inp-OH is as a specialized building block in Fmoc-based

solid-phase peptide synthesis (SPPS).[7][10] The rigid piperidine ring of the isonipecotic acid
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moiety introduces conformational constraints into the peptide backbone. This is a key strategy

in peptidomimetic design to improve pharmacological properties.[1]

Notable applications include:

Development of Anti-thrombotic Peptides: Fmoc-Inp-OH is used in the construction of

peptide libraries aimed at discovering new anti-thrombotic agents.[2][3]

Ghrelin Receptor Ligands: It has been successfully utilized in the synthesis of functionally

biased ghrelin receptor agonists.[5] The ghrelin receptor is a significant target for therapeutic

intervention in metabolic and neurodegenerative diseases.[1][11]

Constraining Peptide Conformation: The incorporation of isonipecotic acid can help to

stabilize specific secondary structures, such as β-turns, which are often crucial for biological

activity.

The choice between the Fmoc and Boc protecting group strategies for incorporating

isonipecotic acid is a critical decision in peptide synthesis. The Fmoc strategy is generally

favored due to its milder deprotection conditions (mild base vs. strong acid), making it

compatible with a wider range of sensitive amino acids and solid-phase resins.[1][4]

Experimental Protocols
The successful incorporation of the sterically hindered Fmoc-Inp-OH residue requires

optimized protocols to achieve high yields and purity.[4]

Protocol 1: Fmoc-Inp-OH Incorporation using Fmoc-
SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling Fmoc-Inp-OH.

1. Resin Preparation:

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for

C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[4][12]

2. N-terminal Fmoc Deprotection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2967656/
https://www.benchchem.com/product/b557567?utm_src=pdf-body
https://www.researchgate.net/publication/339219992_The_Complex_Signaling_Pathways_of_the_Ghrelin_Receptor
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.merckmillipore.com/Web-KR-Site/en_US/-/KRW/ShowDocument-Pronet?id=201004.068
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967656/
https://pubmed.ncbi.nlm.nih.gov/21050913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967656/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Boc_Inp_OH_and_Fmoc_Inp_OH_in_Peptide_Synthesis.pdf
https://www.benchchem.com/product/b557567?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Boc_Inp_OH_and_Fmoc_Inp_OH_in_Peptide_Synthesis.pdf
https://www.benchchem.com/product/b557567?utm_src=pdf-body
https://www.benchchem.com/product/b557567?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Boc_Inp_OH_and_Fmoc_Inp_OH_in_Peptide_Synthesis.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat

with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete removal of

the Fmoc group from the preceding amino acid.[4]

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

3. Coupling of Fmoc-Inp-OH:

Activation Mixture: In a separate vessel, pre-activate Fmoc-Inp-OH (3-4 equivalents relative

to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered

amino acids like Inp, high-reactivity uronium/aminium salt reagents such as HATU (O-(7-

Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are

recommended.[4] A typical combination is HATU (3-4 equivalents) and N,N-

diisopropylethylamine (DIEA) (6-8 equivalents).[4] Allow the activation mixture to react for 1-

5 minutes.

Coupling Reaction: Add the activated Fmoc-Inp-OH solution to the deprotected resin.

Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of

this residue, longer coupling times or a second coupling (double coupling) may be necessary

to ensure complete reaction.[4]

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such

as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

If the test is positive (blue/purple beads), a second coupling is required.[4]

4. Washing:

Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove

excess reagents and by-products.[4]

5. Repetition:

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection
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This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-

chain protecting groups.

1. Resin Preparation:

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF,

followed by dichloromethane (DCM), and then methanol.[13]

Dry the resin under high vacuum for at least 4 hours.[13]

2. Cleavage:

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting

groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5%

triisopropylsilane (TIS).[12]

Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the

reaction to proceed at room temperature for 2-3 hours with occasional swirling.[12][14]

3. Peptide Precipitation and Isolation:

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[14]

Precipitate the peptide from the combined filtrate by adding 8-10 times the volume of cold

diethyl ether.[14]

Centrifuge or filter the mixture to collect the precipitated peptide.

Wash the crude peptide with cold diethyl ether to remove scavengers and dissolved

protecting group fragments.[14]

Dry the crude peptide under vacuum.

4. Purification:
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations
Experimental Workflow for Fmoc-Inp-OH Coupling

Resin Preparation

Fmoc-Inp-OH Coupling Cycle
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Caption: Workflow for a single coupling cycle of Fmoc-Inp-OH in Solid-Phase Peptide

Synthesis (SPPS).

Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding of

an agonist (such as a peptide containing Inp), can activate multiple downstream signaling

pathways. This pleiotropic signaling is a hallmark of many GPCRs and is a key area of

research in drug development.[6][15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b557567?utm_src=pdf-body
https://www.benchchem.com/product/b557567?utm_src=pdf-body-img
https://www.benchchem.com/product/b557567?utm_src=pdf-body
https://academic.oup.com/endo/article/161/4/bqaa020/5734640
https://pmc.ncbi.nlm.nih.gov/articles/PMC9852078/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Ghrelin Receptor
(GHS-R1a)

Gαq/11 Gαi/o Gα12/13

β-Arrestin
Recruitment

Ghrelin Agonist
(e.g., Inp-containing peptide)

Phospholipase C
(PLC)

↓ Adenylyl Cyclase
(AC) RhoA Kinase

IP₃ DAG

↑ Intracellular Ca²⁺ PKC Activation

Hormone Secretion Gene Expression

↓ cAMP

Receptor Internalization

Click to download full resolution via product page

Caption: Simplified overview of the major signaling pathways activated by the ghrelin receptor

(GHS-R1a).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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